molecular formula C7H6FNO3 B2661951 4-Fluoro-2-methoxynicotinic acid CAS No. 1060806-71-4

4-Fluoro-2-methoxynicotinic acid

Cat. No.: B2661951
CAS No.: 1060806-71-4
M. Wt: 171.127
InChI Key: ORHZNDYRRYQHDK-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxynicotinic acid is an organic compound with the molecular formula C7H6FNO3 It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position is replaced by a fluorine atom and the hydrogen atom at the 2-position is replaced by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxynicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxypyridine.

    Fluorination: The 4-position of the pyridine ring is fluorinated using a suitable fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.

    Oxidation: The resulting 4-fluoro-2-methoxypyridine is then oxidized to form this compound. This oxidation can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxynicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include 4-amino-2-methoxynicotinic acid or 4-thio-2-methoxynicotinic acid.

    Oxidation Products: Oxidation can lead to the formation of 4-fluoro-2-methoxyisonicotinic acid.

    Reduction Products: Reduction can yield 4-fluoro-2-methoxy-3-pyridinemethanol.

Scientific Research Applications

4-Fluoro-2-methoxynicotinic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.

    Material Science: The compound can be used in the development of novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in studying the function of nicotinic acid derivatives in biological systems.

    Industrial Chemistry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxynicotinic acid involves its interaction with specific molecular targets, such as nicotinic receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these receptors. The methoxy group at the 2-position can influence the compound’s pharmacokinetic properties, such as absorption and metabolism. The compound may modulate receptor activity by acting as an agonist or antagonist, depending on its structural analogs.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methoxynicotinic acid
  • 4-Fluoro-2-hydroxynicotinic acid
  • 4-Fluoro-2-aminonicotinic acid

Uniqueness

4-Fluoro-2-methoxynicotinic acid is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct electronic and steric properties. These modifications can significantly influence the compound’s reactivity and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

4-fluoro-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHZNDYRRYQHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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